N-(4-chlorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide typically involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . The key steps include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are deprotected using PhSH, followed by selective intramolecular cyclization to form piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
N-(4-chlorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-chlorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide include other piperazine derivatives, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of structural features, which may confer specific biological activities and therapeutic potential .
Properties
Molecular Formula |
C23H25ClN6O |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H25ClN6O/c1-16-3-7-19(8-4-16)27-21-15-22(26-17(2)25-21)29-11-13-30(14-12-29)23(31)28-20-9-5-18(24)6-10-20/h3-10,15H,11-14H2,1-2H3,(H,28,31)(H,25,26,27) |
InChI Key |
ICECCWVDKDLYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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